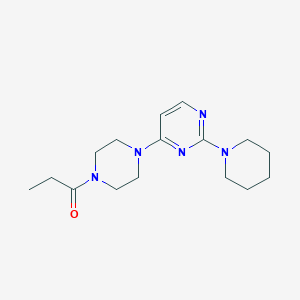

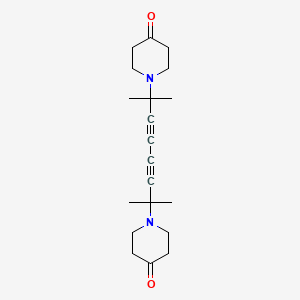

![molecular formula C17H17NO4 B5549408 methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B5549408.png)

methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate often involves multi-step chemical reactions that yield heterocyclic systems and other derivatives. For example, Lovro Selič et al. (1997) described the preparation of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate as a reagent for the preparation of various heterocyclic compounds (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

The molecular structure of related compounds often features complex arrangements, as seen in the work by Burns and Hagaman (1993), where monofluorinated small molecules exhibited specific geometric arrangements and hydrogen bonding patterns (Burns & Hagaman, 1993).

Chemical Reactions and Properties

Chemical reactions involving methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate derivatives can lead to the synthesis of various functional molecules. For instance, Kim et al. (2021) synthesized derivatives that demonstrated unique photophysical properties, highlighting the potential for diverse chemical functionalities (Kim et al., 2021).

Wissenschaftliche Forschungsanwendungen

Photopolymerization

A study by Guillaneuf et al. (2010) discusses a compound similar to methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate, used as a photoiniferter in nitroxide-mediated photopolymerization. This compound decomposes under UV irradiation to generate radicals, which are crucial in polymer formation processes (Guillaneuf et al., 2010).

Synthesis of Heterocyclic Systems

Selič et al. (1997) investigated derivatives of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, which are structurally related to the target compound. These derivatives were used for synthesizing various heterocyclic systems, showing the compound's utility in complex organic syntheses (Selič et al., 1997).

Tubulin Polymerization Inhibition

Minegishi et al. (2015) studied a compound similar to methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate, identifying it as an inhibitor of tubulin polymerization. This highlights its potential application in cancer research, particularly in understanding cell division and designing anticancer drugs (Minegishi et al., 2015).

Liquid Crystalline Behaviors

Al-Obaidy et al. (2021) synthesized and studied derivatives of benzylideneamino benzoate, akin to the target compound, to investigate their liquid crystalline behaviors. This research contributes to our understanding of materials science, particularly in the design of liquid crystal displays (Al-Obaidy et al., 2021).

Hyperbranched Aromatic Polyamide

Yang et al. (1999) conducted a study on the thermal polymerization of a compound structurally related to methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate. This research contributes to the development of hyperbranched aromatic polyamides, which are important in high-performance material applications (Yang et al., 1999).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-[[2-(2-methoxyphenyl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-21-15-6-4-3-5-13(15)11-16(19)18-14-9-7-12(8-10-14)17(20)22-2/h3-10H,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMWCFLBHAYMRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

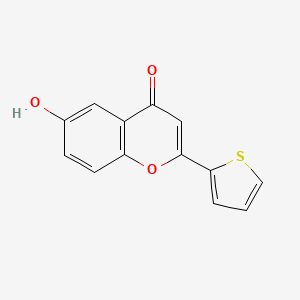

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5549331.png)

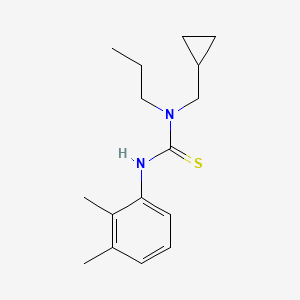

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5549338.png)

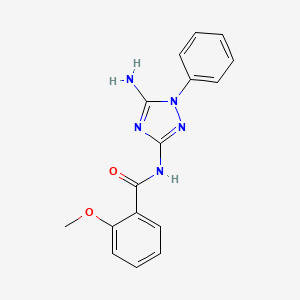

![2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549381.png)

![N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide](/img/structure/B5549389.png)

![2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5549392.png)

![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5549413.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5549416.png)